molecular formula C7H7Cl2O2P B1585283 4-Methoxyphenylphosphonic Dichloride CAS No. 37632-18-1

4-Methoxyphenylphosphonic Dichloride

Cat. No.: B1585283
CAS No.: 37632-18-1
M. Wt: 225.01 g/mol
InChI Key: LOFIFCKKPQFWSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylphosphonic Dichloride can be synthesized through the reaction of 4-methoxyphenol with phosphorus trichloride in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

4-Methoxyphenol+Phosphorus Trichloride4-Methoxyphenylphosphonic Dichloride+Hydrogen Chloride\text{4-Methoxyphenol} + \text{Phosphorus Trichloride} \rightarrow \text{this compound} + \text{Hydrogen Chloride} 4-Methoxyphenol+Phosphorus Trichloride→4-Methoxyphenylphosphonic Dichloride+Hydrogen Chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylphosphonic Dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Phosphonates: Formed from the reaction with alcohols.

    Phosphoramidates: Formed from the reaction with amines.

    4-Methoxyphenylphosphonic Acid: Formed from hydrolysis.

Mechanism of Action

Comparison with Similar Compounds

  • 4-Methoxyphenylphosphonic Acid
  • 4-Methoxyphenylphosphonothioic Dichloride
  • 4-Methoxyphenylphosphoramidic Dichloride

Comparison: 4-Methoxyphenylphosphonic Dichloride is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. Compared to its analogs, it offers a broader range of applications in synthetic chemistry and biological studies .

Properties

IUPAC Name

1-dichlorophosphoryl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2O2P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFIFCKKPQFWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191069
Record name Phosphonic dichloride, (p-methoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37632-18-1
Record name P-(4-Methoxyphenyl)phosphonic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37632-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic dichloride, (p-methoxyphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic dichloride, (p-methoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyphenylphosphonic Dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenylphosphonic Dichloride
Reactant of Route 2
4-Methoxyphenylphosphonic Dichloride
Reactant of Route 3
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Reactant of Route 3
4-Methoxyphenylphosphonic Dichloride
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenylphosphonic Dichloride
Reactant of Route 5
4-Methoxyphenylphosphonic Dichloride
Reactant of Route 6
4-Methoxyphenylphosphonic Dichloride

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